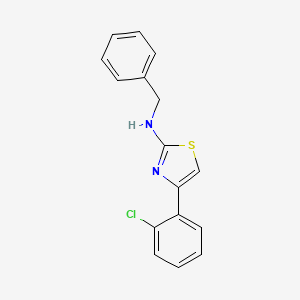

N-benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine

Description

N-Benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a benzyl group at the N-position and a 2-chlorophenyl substituent at the 4-position of the thiazole ring. Its molecular formula is C₁₆H₁₂ClN₂S, with a molecular weight of 335.2 g/mol . The compound has been studied for its structural and physicochemical properties, including predicted collision cross-section (CCS) values in mass spectrometry adducts (e.g., [M+H]⁺: 175.0 Ų) .

Properties

CAS No. |

852217-68-6 |

|---|---|

Molecular Formula |

C16H13ClN2S |

Molecular Weight |

300.8 g/mol |

IUPAC Name |

N-benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C16H13ClN2S/c17-14-9-5-4-8-13(14)15-11-20-16(19-15)18-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19) |

InChI Key |

OQNIEFDEMLHYRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to form the thiazole ring. The final step involves the benzylation of the thiazole ring using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substitution Patterns and Antiproliferative Activity

Thiazol-2-amines with diaryl substitutions have shown significant antiproliferative activity. For example:

- N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) : Exhibited potent tubulin inhibition (IC₅₀ = 1.2 µM) and disrupted microtubule dynamics, comparable to the reference compound CA-4 .

- Cl) alters molecular weight and polarity .

Key Insight : Methoxy groups (electron-donating) enhance tubulin binding, while chloro substituents (electron-withdrawing) may reduce potency but improve metabolic stability .

Impact of Halogen Position and Number

- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: This analog (CAS 428852-66-8) has two chlorine atoms at the 2- and 4-positions, increasing lipophilicity (ClogP ≈ 3.8) compared to the target compound (ClogP ≈ 3.2). No bioactivity data are available, but the added chlorine may enhance membrane permeability .

Key Insight : Ortho-substituted chlorines (as in the target compound) may sterically hinder binding compared to para-substituted analogs, but this depends on the target protein's active site .

Heterocyclic Modifications and Bioactivity

- MortaparibMild: A triazole-thiazole hybrid (IUPAC name: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine) acts as a Mortalin/PARP1 co-inhibitor, demonstrating dual anticancer mechanisms .

- APTOM-4d (Oxadiazole-thiazole hybrid) : Exhibited moderate cytotoxicity (IC₅₀ ~50 µM) against MCF-7 and DLA cell lines, highlighting the impact of fused heterocycles on activity .

Key Insight : Hybrid systems (e.g., thiazole-triazole) broaden mechanistic diversity but may complicate synthesis and pharmacokinetics compared to simpler thiazoles .

Biological Activity

N-benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, which is known for its diverse biological properties. The synthesis typically involves the reaction of benzyl amines with appropriate thiazole precursors under controlled conditions. The inclusion of a chlorine atom on the phenyl ring enhances the compound's reactivity and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Study: Antiproliferative Effects

In one study, thiazole derivatives were evaluated for their antiproliferative activity against various human cancer cell lines. The results indicated that compounds with similar structures exhibited moderate to significant inhibition of cell proliferation. For instance, a related compound demonstrated an IC50 value between 0.36 and 0.86 µM across three cancer cell lines, indicating strong antiproliferative effects .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10s | SGC-7901 | 0.64 |

| 10s | A549 | 0.72 |

| 10s | HeLa | 0.86 |

The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This leads to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. This compound has shown promising activity against various bacterial strains.

Case Study: Antibacterial Assays

In vitro assays indicated that thiazole derivatives exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and E. coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The biological activities exhibited by this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Antimicrobial Action : The presence of halogen substituents enhances the lipophilicity and membrane permeability of the compound, facilitating its interaction with bacterial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.